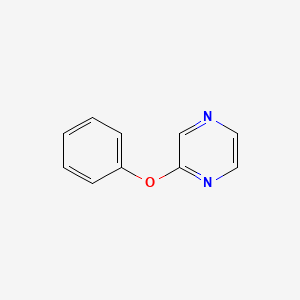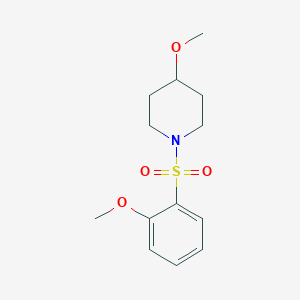![molecular formula C12H18N2OS B6583220 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine CAS No. 1223200-95-0](/img/structure/B6583220.png)
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . Thiazole itself is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Thiazoles have been synthesized through various methods. One common method involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom is susceptible to nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to undergo various chemical reactions. For instance, they can participate in donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C .科学研究应用
4-TMO has been studied extensively for its potential applications in various scientific fields. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4-TMO has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other inflammatory mediators. In addition, 4-TMO has been studied for its potential anti-cancer activities, as it has been shown to inhibit the growth of several types of cancer cells.
作用机制
The exact mechanism of action of 4-TMO is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes involved in inflammation and pain, such as COX-2 and 5-LOX. Additionally, 4-TMO has been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells, such as PI3K/Akt and NF-κB.
Biochemical and Physiological Effects
4-TMO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can reduce inflammation and pain. Additionally, 4-TMO has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the production of certain proteins involved in cell proliferation and survival, such as PI3K/Akt and NF-κB.
实验室实验的优点和局限性
The use of 4-TMO in laboratory experiments has several advantages and limitations. One advantage is that 4-TMO is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, 4-TMO is relatively non-toxic and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using 4-TMO in laboratory experiments. For example, 4-TMO is not very soluble in water and has a relatively low solubility in organic solvents, making it difficult to use in some experiments. Additionally, 4-TMO is relatively unstable and may degrade over time.
未来方向
The potential applications of 4-TMO are still being explored. One potential future direction is to further investigate the anti-cancer effects of 4-TMO and to develop more effective and safe anti-cancer drugs based on 4-TMO. Additionally, further research is needed to explore the potential of 4-TMO as an anti-inflammatory and anti-oxidant agent. Additionally, further research is needed to explore the potential of 4-TMO as an inhibitor of other enzymes and proteins involved in inflammation and pain. Finally, further research is needed to explore the potential of 4-TMO as a therapeutic agent for other diseases, such as autoimmune diseases.
合成方法
4-TMO is synthesized through a condensation reaction between 1,3-thiazole-4-carboxaldehyde and octahydro-2H-1,4-benzoxazine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and at a temperature of around 80-100°C. The reaction is highly efficient and yields a high yield of 4-TMO in just a few hours.
安全和危害
属性
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-12-11(3-1)14(5-6-15-12)7-10-8-16-9-13-10/h8-9,11-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWUORNOPDEYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583138.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6583143.png)
![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6583151.png)
![N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583156.png)
![N-(2,4-difluorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583164.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6583171.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B6583176.png)
![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)
![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)


